molecular formula C15H16ClN B606595 Centanafadine hydrochloride CAS No. 923981-14-0

Centanafadine hydrochloride

Cat. No.: B606595
CAS No.: 923981-14-0
M. Wt: 245.74 g/mol
InChI Key: ACVMJAJGCQUPKX-LIOBNPLQSA-N
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Description

  • Mechanism of Action

    Target of Action

    Centanafadine hydrochloride primarily targets three neurotransmitter transporters: the norepinephrine transporter, the dopamine transporter, and the serotonin transporter . These transporters play crucial roles in the regulation of neurotransmission, which is essential for normal brain function .

    Mode of Action

    This compound acts as a reuptake inhibitor for norepinephrine, dopamine, and serotonin . By inhibiting the reuptake of these neurotransmitters, this compound increases their availability in the synaptic cleft, enhancing neurotransmission .

    Biochemical Pathways

    The biochemical pathways affected by this compound are those involved in the transmission of norepinephrine, dopamine, and serotonin . By inhibiting the reuptake of these neurotransmitters, this compound can potentially modulate several downstream effects related to mood, attention, and cognition .

    Pharmacokinetics

    The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation . These properties will determine the drug’s bioavailability, or the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .

    Result of Action

    The molecular and cellular effects of this compound’s action are primarily related to its impact on neurotransmission. By increasing the availability of norepinephrine, dopamine, and serotonin in the synaptic cleft, this compound can enhance neurotransmission, potentially leading to improvements in symptoms of disorders like attention-deficit hyperactivity disorder (ADHD) .

    Action Environment

    The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors like diet and concurrent medications . Specific details about how these factors influence the action of this compound are still under investigation .

    Biochemical Analysis

    Biochemical Properties

    Centanafadine hydrochloride interacts with various enzymes and proteins. It inhibits the reuptake of norepinephrine, dopamine, and serotonin, with an IC 50 ratio of 1:6:14, respectively . This means that it binds to the transporters of these neurotransmitters, blocking their reuptake and increasing their concentration in the synaptic cleft .

    Cellular Effects

    This compound has significant effects on various types of cells, particularly neurons. By inhibiting the reuptake of norepinephrine, dopamine, and serotonin, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The increased concentration of these neurotransmitters can enhance neuronal communication and modulate various cellular processes .

    Molecular Mechanism

    The molecular mechanism of action of this compound involves binding interactions with the transporters of norepinephrine, dopamine, and serotonin . By binding to these transporters, it inhibits the reuptake of these neurotransmitters, leading to their increased concentration in the synaptic cleft . This can result in enhanced neuronal communication and changes in gene expression .

    Temporal Effects in Laboratory Settings

    In clinical trials, this compound demonstrated statistically significant improvements in ADHD symptoms from baseline to week 6 . This suggests that the effects of this compound can change over time in laboratory settings

    Metabolic Pathways

    As a reuptake inhibitor of norepinephrine, dopamine, and serotonin, it likely interacts with the metabolic pathways of these neurotransmitters .

    Transport and Distribution

    As a reuptake inhibitor, it is likely to be transported into neurons where it can bind to neurotransmitter transporters .

    Subcellular Localization

    As a reuptake inhibitor, it is likely to be localized in the presynaptic neuron where it can bind to neurotransmitter transporters .

    Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for EB-1020 are not widely available in the public domain. it is synthesized through a series of chemical steps to achieve its desired structure.
    • Industrial production methods are proprietary and typically not disclosed due to commercial considerations.
  • Chemical Reactions Analysis

    • EB-1020 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. detailed information on specific reactions and reagents is limited.
    • Major products formed from these reactions would depend on the specific reaction conditions and starting materials.
  • Scientific Research Applications

  • Comparison with Similar Compounds

    • EB-1020’s uniqueness lies in its triple reuptake inhibition profile (serotonin, norepinephrine, and dopamine).
    • Similar compounds include:

        Amitifadine: Also a triple reuptake inhibitor.

        Bicifadine: Dual norepinephrine-dopamine reuptake inhibitor.

        Dasotraline: Triple reuptake inhibitor with a longer half-life.

    Properties

    IUPAC Name

    (1R,5S)-1-naphthalen-2-yl-3-azabicyclo[3.1.0]hexane;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H15N.ClH/c1-2-4-12-7-13(6-5-11(12)3-1)15-8-14(15)9-16-10-15;/h1-7,14,16H,8-10H2;1H/t14-,15+;/m1./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ACVMJAJGCQUPKX-LIOBNPLQSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C2C1(CNC2)C3=CC4=CC=CC=C4C=C3.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1[C@H]2[C@@]1(CNC2)C3=CC4=CC=CC=C4C=C3.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H16ClN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    245.74 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    923981-14-0
    Record name Centanafadine hydrochloride [USAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923981140
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride))
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name CENTANAFADINE HYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/265DN9X85W
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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